[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]methylamine
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Overview
Description
[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]methylamine is a chemical compound that features a pyridine ring substituted with chloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-3-(trifluoromethyl)pyridin-2-YL]methylamine typically involves the reaction of 4-chloro-3-(trifluoromethyl)pyridine with methylamine. This reaction can be carried out under various conditions, often involving the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]methylamine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
Chemistry
In chemistry, [4-Chloro-3-(trifluoromethyl)pyridin-2-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating compounds with specific properties .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives have shown promise in various therapeutic areas, including as inhibitors of specific enzymes and receptors .
Industry
In the industrial sector, this compound is used in the development of agrochemicals. Its derivatives are employed in the formulation of pesticides and herbicides due to their effectiveness in pest control .
Mechanism of Action
The mechanism of action of [4-Chloro-3-(trifluoromethyl)pyridin-2-YL]methylamine involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . The pathways involved in these interactions are crucial for understanding the compound’s effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine
- (5-(Trifluoromethyl)pyridin-2-yl)methanamine
Uniqueness
What sets [4-Chloro-3-(trifluoromethyl)pyridin-2-YL]methylamine apart is its specific substitution pattern on the pyridine ring, which imparts unique chemical properties. This makes it particularly valuable in the synthesis of compounds with desired biological activities .
Properties
Molecular Formula |
C7H6ClF3N2 |
---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
[4-chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-4-1-2-13-5(3-12)6(4)7(9,10)11/h1-2H,3,12H2 |
InChI Key |
HZUJLQXWKLEKAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(F)(F)F)CN |
Origin of Product |
United States |
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